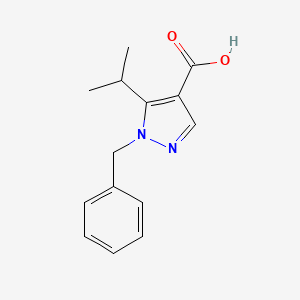
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the benzyl group and the isopropyl substituent enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Study Findings : A study demonstrated that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like indomethacin .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. The compound's structure allows it to interact with bacterial membranes and inhibit growth.
- Case Study : A series of synthesized pyrazoles were tested against various bacterial strains, showing promising results against E. coli and S. aureus. The presence of specific functional groups was found to enhance antibacterial activity .
3. Anticancer Activity
The anticancer properties of pyrazoles are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings : Several studies have reported that pyrazole derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These compounds act through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | TBD | Apoptosis induction | |
| U-937 | TBD | Cell cycle arrest |
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Interaction with COX enzymes or other relevant targets.
- Cell Membrane Disruption : Affecting bacterial cell walls leading to cell death.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
Propiedades
IUPAC Name |
1-benzyl-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)13-12(14(17)18)8-15-16(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJUAONMSYCAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















